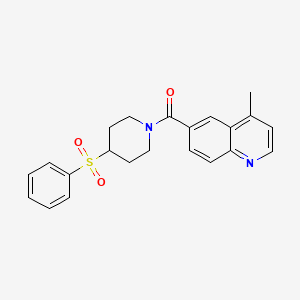

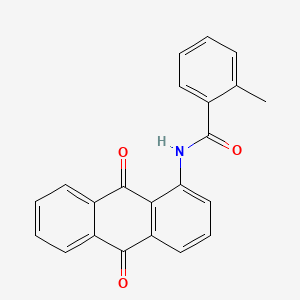

(4-Methylquinolin-6-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Methylquinolin-6-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone, also known as MPMP, is a chemical compound that has been studied for its potential use in various scientific research applications.

Scientific Research Applications

Anticancer and Antimicrobial Applications

One of the significant applications of quinoline derivatives is in the development of anticancer and antimicrobial agents. For instance, quinoline derivatives have been synthesized and characterized, exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022). These derivatives, synthesized through a sequence of Povarov cycloaddition reaction and N-furoylation processes, underline the versatility of quinoline-based compounds in therapeutic research.

Neurotransmitter Transporter Imaging

Another application area is in the development of imaging agents for neurotransmitter transporters in the brain. Sulfur-containing compounds targeting the vesicular acetylcholine transporter (VAChT) have been synthesized, showing high binding affinities and selectivity, making them potential candidates for imaging applications in neurological studies (Luo et al., 2018). These compounds' ability to cross the blood-brain barrier and target specific neurotransmitter systems highlights the potential of quinoline derivatives in neuroimaging and the study of neurological diseases.

Antioxidant, Antifungal, and Antibacterial Activities

Quinoline derivatives have also been explored for their antioxidant, antifungal, and antibacterial activities. A series of arylsulfonamide-based quinolines demonstrated significant antibacterial and antifungal effects, with some compounds showing prominent free radical scavenging activities (Kumar & Vijayakumar, 2017). These findings suggest the potential of quinoline derivatives in treating infections and oxidative stress-related conditions.

Chemical Synthesis and Structural Analysis

In chemical research, quinoline derivatives have been used for structural exploration and synthesis studies. For example, novel bioactive heterocycles have been synthesized, with their structures fully characterized by various spectroscopic methods, contributing to the understanding of their chemical properties and potential applications in drug development (Prasad et al., 2018).

Mechanism of Action

Quinolines

Quinoline derivatives are known to possess a wide range of pharmacological properties, including antimalarial, antibacterial, antifungal, anti-inflammatory, and anticancer activities . The 4-methylquinolin-6-yl moiety of the compound might contribute to these activities.

Piperidines

Piperidine is a heterocyclic organic compound that is often used as a building block in the synthesis of various pharmaceuticals. Piperidine derivatives have been found to exhibit a variety of biological activities, including analgesic, antihistaminic, antiviral, and antipsychotic effects .

Sulfonyl groups

The presence of a sulfonyl group (SO2) in a molecule can significantly affect its pharmacokinetic properties. Sulfonyl groups are often used in drug design to improve a compound’s metabolic stability, increase its lipophilicity, or enhance its ability to bind to its target .

properties

IUPAC Name |

[4-(benzenesulfonyl)piperidin-1-yl]-(4-methylquinolin-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c1-16-9-12-23-21-8-7-17(15-20(16)21)22(25)24-13-10-19(11-14-24)28(26,27)18-5-3-2-4-6-18/h2-9,12,15,19H,10-11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXVIKRGAXJYKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=C1)C(=O)N3CCC(CC3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methylquinolin-6-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chloro-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2953144.png)

![N-(2,4-difluorophenyl)-2-[[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B2953151.png)

![(2E)-2-{[(3,5-dimethoxyphenyl)amino]methylidene}-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2953161.png)

![1-Methyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2953162.png)

![1-[(3-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane](/img/structure/B2953163.png)

![N-{[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenecarboxamide](/img/structure/B2953164.png)

![1-(Azepan-1-yl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2953165.png)